molecular formula C18H12Br2N2O5 B11622575 (5E)-5-[(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-1-(3-bromophenyl)-1,3-diazinane-2,4,6-trione

(5E)-5-[(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-1-(3-bromophenyl)-1,3-diazinane-2,4,6-trione

Cat. No.: B11622575
M. Wt: 496.1 g/mol
InChI Key: ACTYOJDPTKNOLC-LFYBBSHMSA-N
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Description

The compound (5E)-5-[(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-1-(3-bromophenyl)-1,3-diazinane-2,4,6-trione is a complex organic molecule characterized by its unique structure, which includes bromine atoms, hydroxyl and methoxy groups, and a diazinane trione core. This compound is of interest in various fields of scientific research due to its potential biological activities and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-1-(3-bromophenyl)-1,3-diazinane-2,4,6-trione typically involves multiple steps:

    Formation of the Diazinane Trione Core: The initial step involves the preparation of the 1,3-diazinane-2,4,6-trione core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Aldol Condensation: The final step involves an aldol condensation reaction between the brominated phenyl derivatives and the diazinane trione core. This reaction is typically conducted under basic conditions using a strong base like sodium hydroxide or potassium hydroxide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, using continuous flow reactors, and employing advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde.

    Reduction: The bromine atoms can be reduced to hydrogen atoms using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Sodium iodide (NaI) in acetone for halogen exchange reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of de-brominated derivatives.

    Substitution: Formation of new compounds with different functional groups replacing the bromine atoms.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a versatile intermediate in organic synthesis.

Biology

The compound’s potential biological activities, such as antimicrobial or anticancer properties, make it a subject of interest in biological research. Studies may focus on its interactions with biological targets and its effects on cellular processes.

Medicine

In medicine, the compound could be investigated for its therapeutic potential. Its structure suggests it might interact with specific enzymes or receptors, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (5E)-5-[(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-1-(3-bromophenyl)-1,3-diazinane-2,4,6-trione likely involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine atoms and hydroxyl groups suggests it could form strong hydrogen bonds or halogen bonds with its targets, influencing their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (5E)-5-[(3-chloro-4-hydroxy-5-methoxyphenyl)methylidene]-1-(3-chlorophenyl)-1,3-diazinane-2,4,6-trione
  • (5E)-5-[(3-fluoro-4-hydroxy-5-methoxyphenyl)methylidene]-1-(3-fluorophenyl)-1,3-diazinane-2,4,6-trione

Uniqueness

Compared to its analogs, the brominated compound may exhibit different reactivity and biological activity due to the presence of bromine atoms, which are larger and more polarizable than chlorine or fluorine atoms. This can lead to stronger interactions with biological targets and potentially different pharmacokinetic properties.

Conclusion

(5E)-5-[(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-1-(3-bromophenyl)-1,3-diazinane-2,4,6-trione is a compound of significant interest in various scientific fields Its unique structure and reactivity make it a valuable subject for research in chemistry, biology, medicine, and industry

Properties

Molecular Formula

C18H12Br2N2O5

Molecular Weight

496.1 g/mol

IUPAC Name

(5E)-5-[(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-1-(3-bromophenyl)-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C18H12Br2N2O5/c1-27-14-7-9(6-13(20)15(14)23)5-12-16(24)21-18(26)22(17(12)25)11-4-2-3-10(19)8-11/h2-8,23H,1H3,(H,21,24,26)/b12-5+

InChI Key

ACTYOJDPTKNOLC-LFYBBSHMSA-N

Isomeric SMILES

COC1=C(C(=CC(=C1)/C=C/2\C(=O)NC(=O)N(C2=O)C3=CC(=CC=C3)Br)Br)O

Canonical SMILES

COC1=C(C(=CC(=C1)C=C2C(=O)NC(=O)N(C2=O)C3=CC(=CC=C3)Br)Br)O

Origin of Product

United States

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